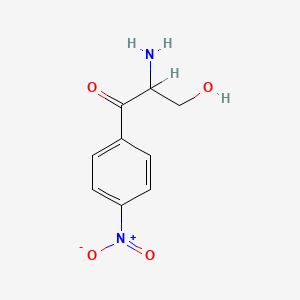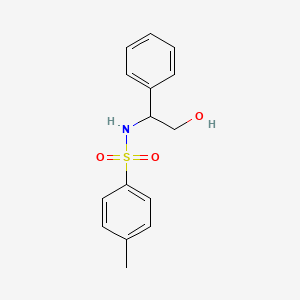
Benzenesulfonamide, N-(2-hydroxy-1-phenylethyl)-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, N-(2-hydroxy-1-phenylethyl)-4-methyl- is an organic compound with the molecular formula C14H15NO3S. This compound is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 2-hydroxy-1-phenylethyl group and a methyl group at the 4-position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(2-hydroxy-1-phenylethyl)-4-methyl- typically involves the reaction of benzenesulfonyl chloride with N-(2-hydroxy-1-phenylethyl)amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the scalability and reproducibility of the synthesis process. Additionally, solvent recovery and recycling systems can be implemented to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, N-(2-hydroxy-1-phenylethyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The sulfonamide group can be reduced to a sulfonic acid or a thiol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a sulfonic acid or thiol.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, N-(2-hydroxy-1-phenylethyl)-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition, particularly sulfonamide-based inhibitors of carbonic anhydrase.
Medicine: Investigated for its potential as an antimicrobial agent due to its sulfonamide moiety, which is known to inhibit bacterial growth.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, N-(2-hydroxy-1-phenylethyl)-4-methyl- involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase in bacteria. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism underlies its antimicrobial properties.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide: The parent compound, lacking the 2-hydroxy-1-phenylethyl and methyl groups.
N-(2-Hydroxy-1-phenylethyl)benzenesulfonamide: Similar structure but without the methyl group at the 4-position.
N-(2-Hydroxy-1-phenylethyl)-4-methylbenzenesulfonamide: Similar structure but with the methyl group at a different position.
Uniqueness
Benzenesulfonamide, N-(2-hydroxy-1-phenylethyl)-4-methyl- is unique due to the presence of both the 2-hydroxy-1-phenylethyl group and the methyl group at the 4-position. This specific substitution pattern can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other related compounds.
Propiedades
Número CAS |
5485-70-1 |
|---|---|
Fórmula molecular |
C15H17NO3S |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
N-(2-hydroxy-1-phenylethyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-12-7-9-14(10-8-12)20(18,19)16-15(11-17)13-5-3-2-4-6-13/h2-10,15-17H,11H2,1H3 |
Clave InChI |
JNJHRMIBYHSASF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(CO)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


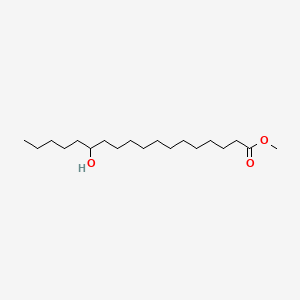
![2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14737546.png)


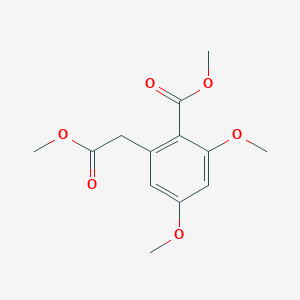

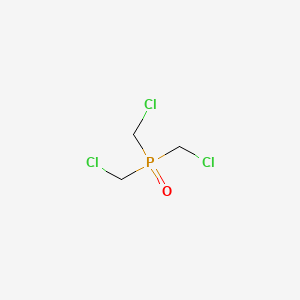


![1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol](/img/structure/B14737575.png)
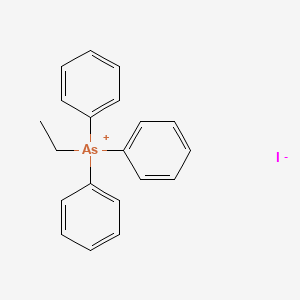
![5-[(3-Formyl-4-hydroxyphenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B14737603.png)

